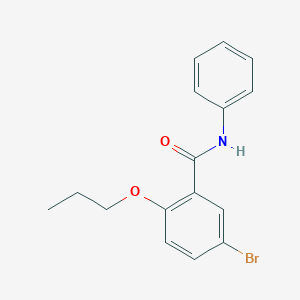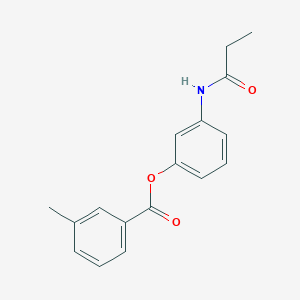![molecular formula C25H26N2O3S B250118 N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-(4-hydroxybutyl)-N-(3-methoxyphenyl)thiourea](/img/structure/B250118.png)
N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-(4-hydroxybutyl)-N-(3-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-(4-hydroxybutyl)-N-(3-methoxyphenyl)thiourea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a biphenyl core with a carboxamide group, a hydroxybutyl chain, and a methoxyphenyl group, making it a versatile molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-(4-hydroxybutyl)-N-(3-methoxyphenyl)thiourea typically involves multiple steps, including the formation of the biphenyl core, the introduction of the carboxamide group, and the attachment of the hydroxybutyl and methoxyphenyl groups. Common synthetic routes may include:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid with a halogenated aromatic compound under palladium catalysis.
Amidation: The carboxamide group can be introduced through the reaction of a carboxylic acid derivative with an amine.
Thioamide Formation: The carbamothioyl group can be formed by reacting an amine with carbon disulfide and an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-(4-hydroxybutyl)-N-(3-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-(4-hydroxybutyl)-N-(3-methoxyphenyl)thiourea has several scientific research applications:
Wirkmechanismus
The mechanism of action of N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-(4-hydroxybutyl)-N-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-hydroxybutyl)(3-methoxyphenyl)carbamothioyl]-3-iodo-4-methylbenzamide .
- 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate .
Uniqueness
N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-(4-hydroxybutyl)-N-(3-methoxyphenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl core provides structural rigidity, while the hydroxybutyl and methoxyphenyl groups offer opportunities for further functionalization and interaction with biological targets .
Eigenschaften
Molekularformel |
C25H26N2O3S |
|---|---|
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
N-[4-hydroxybutyl-(3-methoxyphenyl)carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C25H26N2O3S/c1-30-23-11-7-10-22(18-23)27(16-5-6-17-28)25(31)26-24(29)21-14-12-20(13-15-21)19-8-3-2-4-9-19/h2-4,7-15,18,28H,5-6,16-17H2,1H3,(H,26,29,31) |
InChI-Schlüssel |
BOQXWPJZOLXDHF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N(CCCCO)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1)N(CCCCO)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)
![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)
![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)



